1,3-Benzodioxol-5-yl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and substructures, including a 1,3-benzodioxole moiety, a pyrimidine ring, and a piperazine ring . The 1,3-benzodioxole moiety is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Molecular Structure Analysis
The molecular formula of the compound is C17H15F3N4O3 . It has a complex structure with several rings and functional groups. The 1,3-benzodioxole moiety is a cyclic structure containing a methylene bridge between two oxygen atoms attached to a benzene ring .Scientific Research Applications
Synthesis and Chemical Properties
Research in the area of synthetic chemistry has focused on the development of novel compounds with similar structural features, emphasizing their synthetic routes and the exploration of their chemical properties. For example, the synthesis of pyridine derivatives and their antimicrobial activities have been explored, showing how modifications in the benzothiazole and pyridine frameworks can lead to compounds with variable and modest antimicrobial activity against several strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, the generation of novel heterocycles carrying a trifluoromethyl group on the bridgehead position via radical cyclization demonstrates the synthetic interest in incorporating trifluoromethyl groups into complex heterocyclic structures (Okano, Sakaida, & Eguchi, 1996).
Biological Activity
The pursuit of new therapeutic agents has led to the exploration of compounds with benzodioxole and pyrimidinyl piperazine moieties for various biological activities. For instance, the design and synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been reported to show anti-inflammatory and analgesic activities, highlighting the potential for compounds with similar structures in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Drug Design and Pharmacokinetics
The in silico approach towards predicting drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates underscores the importance of computational methods in evaluating the potential pharmacokinetic properties and biological activities of novel compounds (Pandya et al., 2019). This approach is crucial in the early stages of drug discovery for identifying promising candidates with favorable drug-like properties.
Future Directions
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3/c18-17(19,20)14-8-15(22-9-21-14)23-3-5-24(6-4-23)16(25)11-1-2-12-13(7-11)27-10-26-12/h1-2,7-9H,3-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSFMEPERQECFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.